molecular formula C26H27N3O2 B2568511 2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396794-80-1

2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No. B2568511
CAS RN: 1396794-80-1
M. Wt: 413.521
InChI Key: XJCVLTMGVNKNQD-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide, also known as BPN14770, is a small molecule drug candidate that has shown potential in treating neurological disorders.

Scientific Research Applications

Biological Activity and Carcinogenicity Studies

  • A study explored the biological activity of compounds with aromatic rings, including the evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. The synthesized compounds exhibited activity profiles consistent with their known chemistry and potential carcinogenicity, although their ability to induce tumors in vivo was questioned (Ashby et al., 1978).

Chemical Structure and Environmental Impact

  • Another study reviewed the biological effects of acetamide and its derivatives, highlighting the importance of these chemicals due to their commercial significance and the biological consequences of exposure (Kennedy, 2001).
  • Research on acetaminophen degradation using advanced oxidation processes discussed the by-products and their biotoxicity, providing insights into the environmental impact and degradation pathways of compounds like acetamide (Qutob et al., 2022).

Pharmacological Insights and Analytical Methods

  • The pharmacokinetics, pharmacodynamics, and analytical methods of Bilastine, a histamine H1 receptor antagonist, were reviewed, providing insights into the chemical properties and analytical approaches for compounds like acetamide (Sharma et al., 2021).
  • A comprehensive review on the adsorptive elimination of acetaminophen from water highlighted the environmental protection aspect and provided a structured report on recent progress in this field (Igwegbe et al., 2021).

Toxicity and Metabolic Pathways

  • The metabolism of paracetamol (acetaminophen) and related genetic differences were reviewed, suggesting variations in susceptibility to toxicity and efficacy linked to different pharmacogenetic profiles (Zhao & Pickering, 2011).

properties

IUPAC Name

2-(4-phenylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25(18-20-6-8-23(9-7-20)22-4-2-1-3-5-22)28-19-21-12-16-29(17-13-21)26(31)24-10-14-27-15-11-24/h1-11,14-15,21H,12-13,16-19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCVLTMGVNKNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide

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